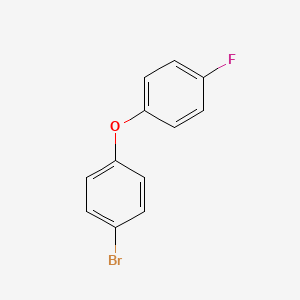

1-Bromo-4-(4-fluorophenoxy)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(4-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOAGSVWMAMCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203627 | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55102-99-3 | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Bromo 4 4 Fluorophenoxy Benzene and Its Analogues

Aryl Ether Bond Formation through Ullmann and Related Coupling Reactions

The formation of the aryl ether linkage is a cornerstone in the synthesis of 1-bromo-4-(4-fluorophenoxy)benzene. The Ullmann condensation and its modern variations stand as the most prominent methods for this purpose. These reactions involve the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org

Copper-Catalyzed Ullmann Condensation for Diarylether Synthesis

The Ullmann condensation, a reaction named after Fritz Ullmann, is the copper-promoted conversion of aryl halides to aryl ethers. wikipedia.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems. wikipedia.orgwikipedia.org The synthesis of this compound can be achieved by reacting 1,4-dibromobenzene (B42075) with 4-fluorophenol (B42351) using a copper catalyst and a base. ontosight.ai

Mechanistic Insights into Ullmann C-O Coupling

The precise mechanism of the Ullmann reaction has been a subject of extensive study and debate. wikipedia.orgacs.org It is generally accepted that the reaction does not proceed through a radical intermediate. wikipedia.org One of the widely accepted pathways involves the formation of an organocopper compound, which then undergoes nucleophilic aromatic substitution with the phenoxide. wikipedia.org Another proposed mechanism involves an oxidative addition/reductive elimination sequence, although the involvement of a Cu(III) intermediate is considered less likely for copper compared to palladium. wikipedia.orgnih.gov

Recent studies on Ullmann C-O cross-coupling reactions catalyzed by copper with oxalamide ligands have revealed a unique mechanism that diverges from the typical Cu(I)/Cu(III) cycle. digitellinc.com In this system, the catalyst's resting state is a Cu(II) bis-oxalamide complex, which directly reacts with the aryl halide in the rate-limiting step. digitellinc.com

A generally accepted mechanism for the Ullmann C–O cross-coupling involves the following steps:

Oxidative Addition: The copper catalyst undergoes oxidative addition with the aryl halide to form an organocopper halide intermediate. This step is often the rate-determining step in the catalytic cycle. nih.gov

Transmetalation: The organocopper halide then reacts with the phenol under basic conditions to form a diorganocopper complex. nih.gov

Reductive Elimination: This complex undergoes reductive elimination to yield the final diaryl ether product and regenerate the copper catalyst. nih.gov

Catalytic Systems and Ligand Effects in Ullmann Reaction Efficiency

The efficiency of the Ullmann reaction has been significantly enhanced by the development of various catalytic systems and the use of ligands. wikipedia.orgnih.gov The introduction of bidentate ligands around the year 2000 allowed for milder reaction conditions and greater functional group tolerance. wikipedia.org

A variety of ligands have been explored to accelerate the copper-catalyzed C-O coupling, including:

Nitrogen- and Oxygen-based Ligands: The development of these ligands has been crucial for creating long-lived and highly active copper catalysts. nih.govdigitellinc.com Oxalohydrazide-based ligands, for instance, have shown remarkable performance, achieving high turnover numbers in the coupling of phenols with aryl bromides. nih.govdigitellinc.com

Diamine Ligands: These ligands have been instrumental in enabling the use of catalytic amounts of copper under milder conditions. nih.gov Benzene-1,2-diamine ligands, for example, can catalyze C(sp²)–O cross-coupling reactions at room temperature. tcichemicals.com

Other Ligands: A diverse range of other ligands have also been successfully employed, such as phenanthrolines, α-amino acids, 1,3-diketones, and imines. nih.govnih.gov

The choice of the copper source is also critical. While copper(I) salts like CuI are commonly used, copper(I) oxide (Cu₂O) has also been found to be an effective catalyst. organic-chemistry.org The base plays a crucial role as well, with cesium carbonate (Cs₂CO₃) often being the base of choice in modern Ullmann-type syntheses. organic-chemistry.orgacs.org

Table 1: Examples of Catalytic Systems for Ullmann Diaryl Ether Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features | Reference |

| Cu₂O | Chxn-Py-Al, Salicylaldoxime, Dimethylglyoxime | Cs₂CO₃ | Acetonitrile | Not specified | Mild conditions, inexpensive ligands | organic-chemistry.org |

| CuI | N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 °C | Efficient for electron-rich substrates | beilstein-journals.orgnih.gov |

| CuBr | Oxalohydrazide | K₃PO₄ | Not specified | Not specified | High turnover numbers | nih.gov |

| CuI | Benzene-1,2-diamine | NaOTMS | Not specified | Room Temp | Suitable for base-sensitive heteroarenes | tcichemicals.com |

| CuCl | None | NaOAc | DMF | 40 °C | Used for hydroxylation of diaryliodoniums | rsc.org |

Substrate Scope and Regioselectivity Considerations in Phenoxybenzene Synthesis

The modern Ullmann reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the phenol. nih.govdigitellinc.com This includes electron-rich and electron-deficient aryl halides, as well as sterically hindered substrates. organic-chemistry.org However, the reactivity of aryl halides generally follows the order I > Br > Cl. nih.gov

Regioselectivity can be a significant consideration, especially when dealing with substituted aryl halides or phenols. In the synthesis of this compound from 1,4-dibromobenzene and 4-fluorophenol, the reaction is designed to be regioselective for the formation of the desired para-substituted product. However, in cases with multiple potential reaction sites, the regioselectivity can be influenced by steric and electronic factors. For instance, in the Ullmann reaction of 2,x-dihalopyridines with phenols, the reaction can be directed to selectively form 2-aryloxypyridines. nih.gov

Alternative Etherification Strategies in Aryl Systems

While the Ullmann condensation is the most direct route, other methods for forming aryl ethers exist. One notable alternative involves the palladium-catalyzed Buchwald-Hartwig amination, which can also be adapted for C-O bond formation. rsc.org However, these methods often rely on more expensive palladium catalysts. mdpi.com

Another approach is the copper-catalyzed hydroxylation of diaryliodonium salts to generate phenols, which can then be used in a subsequent one-pot synthesis of diaryl ethers. rsc.orgrsc.orgresearchgate.net This method provides a convenient route to diversely functionalized diaryl ethers under mild conditions. rsc.orgrsc.orgresearchgate.net

Bromination Strategies for Aromatic Systems

An alternative synthetic pathway to this compound involves the bromination of a pre-formed 4-fluorophenoxybenzene core. Aromatic bromination is a classic example of an electrophilic aromatic substitution reaction. byjus.compressbooks.pub

The mechanism of electrophilic aromatic bromination typically involves three steps:

Activation of Bromine: A Lewis acid catalyst, such as FeBr₃, polarizes the Br₂ molecule to create a more potent electrophile. pressbooks.pubyoutube.com

Attack of the Aromatic Ring: The π electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. pressbooks.pubnih.gov

Deprotonation: A base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product. byjus.compressbooks.pub

Various brominating agents and catalytic systems can be employed to achieve regioselective bromination. For activated aromatic systems, reagents like N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid can be used. youtube.com The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. The 4-fluorophenoxy group is an ortho, para-director, meaning that electrophilic substitution will preferentially occur at the positions ortho and para to this group. Given that the para position is already occupied by the fluorine atom in the phenoxy moiety, bromination would be directed to the ortho positions of the phenoxy-substituted ring.

Table 2: Common Brominating Agents for Aromatic Systems

| Brominating Agent | Catalyst/Conditions | Key Features | Reference |

| Br₂ | FeBr₃ | Classic method for benzene (B151609) and its derivatives | youtube.comjove.com |

| N-Bromosuccinimide (NBS) | Catalytic Acid (e.g., HCl) or Silica (B1680970) Gel | Milder conditions, suitable for activated rings | nih.govyoutube.com |

| Ammonium Bromide | Oxone | Mild, rapid, and regioselective | organic-chemistry.org |

| Tetrabutylammonium tribromide | None | Highly para-selective for phenols | nih.gov |

Regioselective Bromination of Phenoxybenzene Derivatives

The synthesis of specifically substituted aryl bromides, such as this compound, heavily relies on regioselective bromination techniques. nih.gov Electrophilic aromatic bromination stands as the most prevalent method for creating these compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The challenge in the bromination of activated aromatic rings like phenoxybenzene and its derivatives lies in controlling the reaction to achieve mono-substitution at the desired position, as over-bromination is a common side effect. nih.gov

Achieving high regioselectivity, particularly para-selectivity, is a primary objective. Various reagent systems have been developed to this end. For instance, tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. nih.govmdpi.com Similarly, reagents like N-bromosuccinimide (NBS), often in conjunction with supports like silica gel, can provide high regioselectivity. nih.govmdpi.com For phenol derivatives, which are structurally related to phenoxybenzenes, methods using potassium bromide (KBr) with oxidants like ZnAl–BrO₃⁻–layered double hydroxides have demonstrated excellent regioselectivity, strongly favoring bromination at the para position. nih.gov If the para position is already occupied, the bromine is directed to the ortho position. nih.gov

The choice of brominating agent and reaction conditions is critical. While molecular bromine (Br₂) is a traditional choice, it can be corrosive and lead to poor selectivity. nih.gov Safer alternatives like NBS are often preferred, although they can generate organic waste. nih.gov Oxidative bromination, where a bromide ion is oxidized in situ, offers another approach. nih.gov The development of these selective methods is crucial for efficiently synthesizing complex molecules and minimizing the formation of unwanted isomers. mdpi.com

Electrophilic Aromatic Substitution Mechanisms in Aryl Bromination

The mechanism proceeds through a well-established two-step pathway:

Generation of the Electrophile: Molecular bromine (Br₂) itself is not electrophilic enough to attack the stable aromatic ring. libretexts.org Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required. lumenlearning.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile, often represented as Br⁺, which is complexed with the catalyst. byjus.comlumenlearning.com

Electrophilic Attack and Formation of the Arenium Ion: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine. libretexts.orglibretexts.org This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org This intermediate is a key feature of the EAS mechanism, and its stability is a crucial factor in determining the reaction rate and regioselectivity. libretexts.org This initial attack is the slow, rate-determining step of the reaction. libretexts.orglumenlearning.com

Deprotonation and Restoration of Aromaticity: In the final, fast step, a weak base (such as the FeBr₄⁻ formed in the first step) removes a proton from the carbon atom that formed the bond with the bromine. libretexts.org The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic system and yielding the brominated product. libretexts.orglibretexts.org The energetic advantage of reforming the aromatic ring drives this proton loss. libretexts.org

This fundamental mechanism is common to many electrophilic aromatic substitution reactions, including nitration, sulfonation, and Friedel-Crafts reactions, with the primary difference being the identity of the specific electrophile involved. libretexts.orglibretexts.org

Influence of Existing Substituents on Bromination Directivity

When an electrophilic aromatic substitution is performed on a substituted benzene ring, the existing substituent profoundly influences both the rate of the reaction and the position of the incoming electrophile. libretexts.orglumenlearning.com This directional influence is critical for the strategic synthesis of polysubstituted aromatic compounds.

Substituents are broadly classified into two categories based on their effect on reactivity:

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org They stabilize the positively charged arenium ion intermediate, lowering the activation energy of the reaction. libretexts.org Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups. libretexts.orglumenlearning.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. libretexts.org They destabilize the arenium ion intermediate. Examples include nitro (-NO₂), carbonyl (-CHO, -COR), and trifluoromethyl (-CF₃) groups. libretexts.orgyoutube.com

The directing effect of these groups determines the regiochemistry of the substitution:

Ortho-, Para-Directors: All activating groups and the weakly deactivating halogens direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglumenlearning.com This is because they can effectively stabilize the resonance forms of the arenium ion when the attack occurs at these positions. lumenlearning.com For substituents with lone pairs, like the oxygen in a phenoxy group, this stabilization occurs through resonance donation. youtube.com

Meta-Directors: Most deactivating groups (with the exception of halogens) are meta-directors. libretexts.org They direct incoming electrophiles to the meta position because the arenium ion intermediates for ortho and para attack are significantly destabilized. libretexts.org

In the context of synthesizing this compound, the key directing group on the phenoxybenzene scaffold is the phenoxy group itself. As an alkoxy-type substituent, it is a strong activating group and an ortho-, para-director . lumenlearning.com Therefore, bromination of 4-fluorophenoxybenzene would be expected to occur primarily at the positions ortho and para to the ether linkage. Since the para position on the unsubstituted ring is the target, reaction conditions can be optimized to favor this isomer. The fluorine atom on the other ring is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the arenium ion. libretexts.orgyoutube.com

| Substituent Type | Effect on Reactivity | Directing Effect | Examples |

| Activating | Increases Rate | Ortho, Para | -OH, -OR, -NH₂, Alkyl |

| Deactivating (Halogens) | Decreases Rate | Ortho, Para | -F, -Cl, -Br, -I |

| Deactivating (Others) | Decreases Rate | Meta | -NO₂, -CN, -SO₃H, -CHO, -COR |

Convergent and Divergent Synthetic Routes to this compound

The construction of the this compound scaffold can be approached through two primary strategic paradigms: convergent synthesis, which involves joining pre-functionalized fragments, and divergent synthesis, which entails modifying a common intermediate through sequential steps.

Synthesis via Pre-functionalized Aromatic Building Blocks

A convergent approach assembles the target molecule from smaller, pre-functionalized aromatic components. mdpi.comcarlroth.com This strategy is often efficient as it builds complexity late in the synthetic sequence. For this compound, this would typically involve forming the diaryl ether bond as the key step.

Common methods for forming diaryl ether linkages include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol. A potential route could be the reaction between 4-fluorophenol and 1,4-dibromobenzene .

Another powerful method is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction, which often proceeds under milder conditions than the Ullmann condensation. This could involve coupling 4-bromophenol with 1-bromo-4-fluorobenzene (B142099) or, more likely, 4-fluorophenol with a suitable dihalo- or halo-iodobenzene. The choice of reactants depends on the relative reactivity of the C-X bonds (I > Br > Cl) and the availability of the starting materials. bldpharm.com

| Reactant A | Reactant B | Key Reaction Type | Description |

| 4-Fluorophenol | 1,4-Dibromobenzene | Ullmann or Buchwald-Hartwig Coupling | Formation of the ether linkage between a pre-functionalized phenol and a dihalobenzene. |

| 4-Bromophenol | 1-Bromo-4-fluorobenzene | Ullmann or Buchwald-Hartwig Coupling | Coupling of a bromophenol with a bromo-fluorobenzene building block. |

Sequential Functionalization Approaches for Aryl Ether Scaffolds

Divergent, or sequential, functionalization strategies begin with a simpler, common scaffold that is then elaborated. researchgate.netnih.gov This approach is particularly valuable for creating a library of related compounds from a single precursor. chemrxiv.org

For the synthesis of this compound, a logical divergent route would start with the commercially available 4-fluorophenoxybenzene . This diaryl ether scaffold would then undergo a regioselective bromination reaction as the final step.

The key challenge in this approach is controlling the regioselectivity of the bromination. As discussed in section 2.2.3, the phenoxy group is a strong ortho-, para-director. Therefore, the electrophilic bromination of 4-fluorophenoxybenzene is expected to yield a mixture of products, with the bromine adding to the unsubstituted ring at the positions ortho and para to the ether oxygen. By carefully selecting the brominating agent (e.g., NBS, Br₂) and reaction conditions (temperature, solvent), the formation of the desired para-bromo isomer, this compound, can be maximized. acs.org This type of late-stage functionalization is an efficient strategy for accessing specific isomers that might be difficult to obtain through convergent routes where selectivity in the coupling step could be an issue. chemrxiv.org

Reactivity Profiles and Transformative Reactions of 1 Bromo 4 4 Fluorophenoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are fundamental for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds starting from aryl halides like 1-Bromo-4-(4-fluorophenoxy)benzene. These methods are prized for their efficiency, functional group tolerance, and broad applicability in synthesizing pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. nih.govlibretexts.org This reaction is catalyzed by a palladium(0) complex in the presence of a base. youtube.comyoutube.com For this compound, this reaction allows for the straightforward introduction of various aryl, heteroaryl, or vinyl substituents at the position of the bromine atom.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and, crucially, the associated ligands. libretexts.org For aryl bromides, a wide array of catalytic systems have been developed. Early systems often required harsh conditions, but the development of sophisticated phosphine (B1218219) ligands has enabled reactions under milder conditions with broader substrate scope.

Bulky and electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, are highly effective for the coupling of aryl bromides. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, forming stable and highly active palladium complexes that can facilitate challenging couplings. nih.gov These ligands enhance the catalyst's stability and activity by modulating the electronic and steric environment around the palladium center. nih.gov For instance, heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, have shown excellent activity and recyclability in the Suzuki coupling of fluorinated aryl bromides. ugr.esmdpi.com The use of aqueous media is also feasible, as organoboranes and certain ligand-supported palladium catalysts are compatible with water, offering a greener alternative to organic solvents. libretexts.orgnih.gov

The presence of fluorine atoms in one or both coupling partners can significantly impact the reaction's outcome. In this compound, the fluorine atom is on the phenoxy ring and thus exerts its electronic influence remotely on the C-Br bond through the ether linkage. This influence is generally modest compared to fluorine atoms positioned ortho or para to the reacting site.

More direct electronic effects are observed when using fluorinated arylboronic acids. Highly fluorinated substrates can be challenging partners in cross-coupling reactions. researchgate.net However, specific catalytic systems have been developed to address this. For example, cesium fluoride (B91410) (CsF) is often a preferred base in couplings involving fluorinated compounds, and palladium complexes with specialized ligands have been used to successfully couple highly fluorinated aryl boronic esters. nih.gov Studies on the coupling of 1-bromo-4-fluorobenzene (B142099), a structurally related compound, show that it reacts efficiently with a variety of boronic acids, including those with electron-donating and electron-withdrawing groups, demonstrating the versatility of the Suzuki reaction for fluorinated systems. mdpi.com

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | 99 |

| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | 96 |

| 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | 92 |

| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C(sp²)-Br bond of this compound. This step breaks the carbon-bromine bond and forms a new organopalladium(II) complex, where the palladium's oxidation state increases from 0 to +2. youtube.com The reactivity order for aryl halides in this step is typically I > Br > Cl, making aryl bromides excellent substrates. rsc.org

Transmetalation: The organoboron reagent, activated by a base (e.g., K₂CO₃, CsF), transfers its organic group to the palladium(II) complex, displacing the bromide. The base typically coordinates to the boron atom to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center. youtube.comuab.cat

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple to form the new C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.org This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and a mild base, often an amine like triethylamine (B128534) (TEA), which can also serve as the solvent. wikipedia.orgnih.gov

For this compound, the Sonogashira coupling provides a direct route to synthesize substituted alkynes, which are valuable precursors for pharmaceuticals and organic materials. nih.govrsc.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the alkyne and the aryl bromide. wikipedia.org The mechanism involves a palladium cycle similar to the Suzuki coupling and a separate copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. researchgate.net

Beyond the Suzuki and Sonogashira reactions, the C-Br bond of this compound is a suitable handle for other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen (C-N) bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, DPPF, or bulky biarylphosphines), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). wikipedia.orgnih.gov this compound can be coupled with a diverse range of amines, including anilines, alkylamines, and N-heterocycles, to yield the corresponding N-aryl products. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. Using this compound as the substrate, it can be reacted with various alkenes, such as styrene (B11656) or acrylates, to append a vinyl group at the bromine-bearing position. The catalytic systems often involve palladium acetate (B1210297) (Pd(OAc)₂) or palladium nanoparticles, sometimes in ligand-free conditions. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ + Phosphine Ligand | NaOt-Bu, K₃PO₄ | Aryl-Amine |

| Heck Reaction | Alkene | Pd(OAc)₂ or Pd/C | Triethylamine (TEA), K₂CO₃ | Aryl-Alkene |

Suzuki-Miyaura Coupling with Boronic Acids

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom in this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. These transformations are pivotal for introducing nitrogen, oxygen, and carbon-based functionalities, forming more complex molecular architectures. The reactivity of the carbon-bromine bond is significantly influenced by the electronic properties of the substituents on the aromatic rings.

Palladium-catalyzed and copper-catalyzed cross-coupling reactions are prominent examples of SNAr processes involving this substrate. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds by coupling aryl halides with amines. nih.govlibretexts.org Similarly, the Ullmann condensation is a classical copper-catalyzed reaction used to form C-O bonds, creating diaryl ethers, or C-N bonds, yielding aryl amines. cmu.eduorganic-chemistry.orgresearchgate.net These reactions are instrumental in synthesizing molecules for materials science and pharmaceuticals. nih.gov Another important set of reactions are palladium-catalyzed carbon-carbon bond-forming reactions such as the Suzuki and Sonogashira couplings, which react aryl halides with boronic acids or terminal alkynes, respectively. wikipedia.orgugr.esresearchgate.net

A pertinent example is the synthesis of 3-bromo-4-(4-fluorophenoxy)aniline, which can be achieved via an Ullmann coupling between 3-bromo-4-iodoaniline (B1342403) and 4-fluorophenol (B42351). In this case, the more reactive iodine is displaced, but it demonstrates a typical copper-catalyzed system for forming the diaryl ether linkage present in the target molecule.

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Aryl Halide | Nucleophile/Reagent | Catalyst System | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Ullmann Coupling | 3-Bromo-4-iodoaniline | 4-Fluorophenol | Copper(I) iodide (CuI), 1,10-phenanthroline | DMF | 110°C, 12-18 h | 3-Bromo-4-(4-fluorophenoxy)aniline | 75-80% | |

| Buchwald-Hartwig Amination | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂, t-BuXPhos, t-BuOLi | 1,4-Dioxane | 100°C, 24 h | N-Aryl Carbazole | Good | nih.gov |

| Suzuki Coupling | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous Pd nanoparticles) | Water | 110°C, 48 h | 4,4'-Difluorobiphenyl | ~98% conversion | ugr.esmdpi.com |

| Sonogashira Coupling | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, n-BuNH₂ | THF | 65°C | Diphenylacetylene | Good | wikipedia.org |

Electrophilic and Radical Functionalization

Further Halogenation and Related Electrophilic Transformations

The two aromatic rings of this compound present multiple sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of reactions like halogenation, nitration, or Friedel-Crafts reactions is dictated by the directing effects of the existing substituents.

Directing Effects: The phenoxy oxygen is a powerful activating group and an ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the positive charge in the arenium ion intermediate. libretexts.org The bromine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of lone pair donation. libretexts.orgnih.gov

In this compound, the directing effects are competitive. On the bromo-substituted ring, the powerful ortho, para-directing effect of the ether oxygen will dominate. Therefore, electrophilic attack is strongly favored at the positions ortho to the phenoxy group (C2 and C6). For example, bromination of 4-(4-fluorophenoxy)aniline (B1295514) with reagents like N-bromosuccinimide (NBS) occurs selectively at the position ortho to the activating amine/amide group and meta to the deactivating ether group. A similar principle would apply here, favoring substitution ortho to the ether.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Rationale | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | 2-Bromo-1-(4-fluorophenoxy)-4-bromobenzene | The strong activating and ortho-directing effect of the ether oxygen dominates over the deactivating bromine. | libretexts.orgnih.gov |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Fluorophenoxy)-4-bromo-2-nitrobenzene | The strong activating and ortho-directing effect of the ether oxygen directs the nitronium ion. | libretexts.org |

Exploration of C-H Activation Strategies in Complex Aryl Ethers

Modern synthetic chemistry increasingly utilizes C-H activation to forge new bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For complex molecules like this compound, these strategies provide powerful tools for late-stage functionalization.

One established strategy is directed ortho-metalation (DoM) . baranlab.orgharvard.edu Here, a heteroatom-containing functional group, known as a directed metalation group (DMG), coordinates to an organolithium base (e.g., n-BuLi). This brings the base into proximity with an ortho-proton, facilitating its abstraction to form an organolithium intermediate that can then be trapped by an electrophile. baranlab.org The ether oxygen in this compound can function as a DMG, directing metalation to the C2 and C6 positions on the bromine-bearing ring. baranlab.orgharvard.edu

More recently, transition metal-catalyzed C-H activation has become prominent. Palladium catalysis, in particular, has been used for the C-H functionalization of arenes. nih.govresearchgate.net While many of these reactions rely on a directing group, ligand development has enabled non-directed C-H activation where the inherent reactivity of the C-H bonds governs selectivity. nih.gov For diaryl ethers, these methods can provide access to previously hard-to-reach isomers. For instance, palladium catalysts promoted by specialized 2-pyridone ligands have been shown to facilitate the olefination and carboxylation of a broad range of arenes, including electron-deficient ones, using the arene as the limiting reagent. nih.gov Another approach uses removable templates to direct the catalyst to a remote para-position, a significant challenge in C-H activation. rsc.org These cutting-edge methods hold promise for the selective functionalization of the multiple C-H bonds in this compound.

Advanced Spectroscopic and Computational Approaches in Characterizing 1 Bromo 4 4 Fluorophenoxy Benzene

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. For 1-Bromo-4-(4-fluorophenoxy)benzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, by analogy with related compounds, X-ray crystallography provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Protons and Heteroatoms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. In the case of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The aromatic protons on the two benzene (B151609) rings of this compound exhibit distinct chemical shifts due to the differing electronic effects of the bromo, fluoro, and ether-linked phenoxy substituents. The protons on the brominated ring and the fluorinated ring can be distinguished, and their coupling patterns provide information about their relative positions. For instance, in the related compound 4-bromofluorobenzene, the protons adjacent to the fluorine atom show coupling to it. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents. A "heavy atom effect" is often observed with bromine, where the carbon to which it is attached (the ipso-carbon) experiences an upfield shift in its resonance, contrary to what would be expected based on electronegativity alone. stackexchange.com This is due to the large electron cloud of the bromine atom causing significant shielding. stackexchange.com

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable technique. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a clear signal for the fluorinated ring.

| Nucleus | Typical Chemical Shift Range (ppm) for Aromatic Systems | Influencing Factors for this compound |

| ¹H | 6.0 - 9.0 | Electronegativity of Br and F, and the ether linkage. |

| ¹³C | 100 - 160 | Inductive and resonance effects of substituents, "heavy atom effect" of Br. |

| ¹⁹F | Varies widely | Electronic environment of the fluorinated ring. |

Theoretical and Computational Chemistry for Understanding Chemical Behavior

Computational chemistry offers powerful methods to complement experimental data, providing a deeper understanding of molecular properties and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For halogenated diphenyl ethers, DFT calculations at levels like B3LYP/6-31G** are employed to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.netespublisher.com

These calculations can predict key reactivity descriptors:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. numberanalytics.com A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential: Maps of electron density and electrostatic potential reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information helps in predicting the sites of chemical reactions. tci-thaijo.org For instance, the oxygen atom and the π-systems of the aromatic rings are often electron-rich and thus susceptible to electrophilic attack. mdpi.com

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. tci-thaijo.orgmdpi.com

| Computational Parameter | Significance | Expected Influence of Substituents |

| HOMO-LUMO Gap | Chemical reactivity and stability | The electron-withdrawing nature of F and Br will likely lower the orbital energies. |

| Electrostatic Potential | Sites for electrophilic/nucleophilic attack | Negative potential expected around the O and F atoms; positive potential on hydrogens. |

| Mulliken Charges | Partial atomic charges | Provides insight into the charge distribution across the molecule. tci-thaijo.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions. By simulating the movement of atoms and molecules over time, MD can provide insights into:

Conformational Preferences: The molecule can adopt various conformations due to rotation around the C-O bonds. MD simulations can explore the potential energy surface to identify the most stable conformations.

Intermolecular Interactions: In a condensed phase, MD can model how molecules of this compound interact with each other. This includes van der Waals forces, dipole-dipole interactions, and potential halogen bonding. Studies on fluorinated aromatic rings have highlighted the importance of electrostatic interactions in determining how they stack and interact with other aromatic systems. nih.govresearchgate.netrsc.org The simulations can quantify the strength of these interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry is also instrumental in predicting the likely pathways of chemical reactions and identifying the high-energy transition states. For a molecule like this compound, this could involve:

Nucleophilic Aromatic Substitution: Predicting the feasibility and regioselectivity of replacing the bromine or fluorine atom with a nucleophile. numberanalytics.com

Electrophilic Aromatic Substitution: Determining the most likely positions for electrophilic attack on either of the aromatic rings.

Coupling Reactions: Modeling the mechanism of common cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is a key reactive site.

By calculating the energies of reactants, products, and transition states, computational methods can provide activation energies and reaction enthalpies, offering a theoretical basis for understanding and predicting the chemical reactivity of this compound. researchgate.net

1 Bromo 4 4 Fluorophenoxy Benzene As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Fluorinated Biaryl Compounds and Extended Aromatic Systems

The primary utility of 1-Bromo-4-(4-fluorophenoxy)benzene in this context lies in its function as an aryl halide substrate for transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle, enabling the formation of new carbon-carbon bonds, which is the fundamental process for constructing biaryl systems.

Detailed research findings indicate that related brominated aromatic compounds are standard substrates for such transformations. For instance, compounds like 1-bromo-4-fluorobenzene (B142099) and 1-bromo-4-(difluoromethoxy)benzene (B1333783) are widely used in Suzuki and Heck reactions to form C-C bonds. wikipedia.orginnospk.com The reactivity of this compound is dominated by the bromo group, which can readily participate in the oxidative addition step of catalytic cycles involving palladium, nickel, or copper catalysts.

By coupling this compound with various organometallic reagents (e.g., boronic acids, organozincs, or organotins), chemists can systematically synthesize a diverse library of fluorinated biaryl compounds. The (4-fluorophenoxy) group is carried into the final product, influencing properties such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. innospk.com The extension to larger, conjugated aromatic systems is achieved by reacting it with bifunctional coupling partners, leading to the formation of oligomers and polymers.

Table 1: Representative Cross-Coupling Reaction with this compound

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Suzuki Coupling | This compound + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Fluorinated Biaryl Ether |

| Heck Coupling | This compound + Alkene | Pd catalyst, Base | Arylated Alkene with a Fluorophenoxy Ether Moiety |

| Stille Coupling | This compound + Organostannane | Pd catalyst | Fluorinated Biaryl Ether |

| Sonogashira Coupling | This compound + Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-alkyne with a Fluorophenoxy Ether Moiety |

Intermediate for the Construction of Diverse Organic Frameworks

The role of this compound extends beyond simple biaryls to the construction of more elaborate and diverse organic frameworks. Its ability to participate in sequential or multiple coupling reactions makes it a key intermediate for building complex molecular architectures.

For example, the bromine atom can be transformed into other functional groups, such as boronic esters, through a borylation reaction. This new derivative can then undergo a subsequent Suzuki coupling, acting as the organometallic partner. This functional group interconversion allows for a programmed and stepwise assembly of complex structures.

The synthesis of semi-fluorinated poly(aryl ether)s provides a clear example of how related bromo-aromatic intermediates contribute to the formation of polymeric frameworks. In a study involving 1-bromo-4-(trifluorovinyloxy)benzene, the bromo-aromatic moiety is a precursor to more complex structures that can undergo polymerization. researchgate.net This process results in high-molecular-weight polymers with useful properties like high thermal stability and specific refractive indices. researchgate.net Similarly, this compound can be envisioned as a monomer or a chain-terminating agent in the synthesis of analogous fluorinated polymers and frameworks, where the final material's properties are fine-tuned by the presence of the 4-fluorophenoxy group.

Contribution to the Exploration of Novel Chemical Space and Synthetic Methodologies

This compound is instrumental in the exploration of novel chemical space, particularly within the domain of fluorine chemistry. The introduction of fluorine or fluorine-containing moieties into organic molecules can dramatically alter their biological and material properties. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, which are highly desirable traits in drug design. innospk.com By providing a reliable method to incorporate the specific 4-fluorophenoxy-phenyl scaffold, this building block allows researchers to systematically investigate structure-activity relationships and access new areas of chemical space.

The compound also contributes to the advancement of synthetic methodologies. The study of nucleophilic additions to related compounds, such as 1-bromo-4-(trifluorovinyloxy)benzene, highlights how these versatile intermediates can be used to develop new chemical reactions and create fluorinated ethers of synthetic interest. researchgate.net The predictable reactivity of the C-Br bond in this compound makes it a standard substrate for testing and optimizing new cross-coupling catalysts and reaction conditions, thereby pushing the boundaries of synthetic efficiency and scope. Its use facilitates the creation of novel compounds that can serve as probes for biological processes or as candidates for new materials.

常见问题

Q. Key Data :

| Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, THF | ~59–72% | |

| Bromination (NAS) | Br₂, AlCl₃, CH₂Cl₂ | ~70–86% |

How can spectroscopic techniques characterize this compound?

Basic Research Question

1H/13C NMR and mass spectrometry are critical for structural confirmation:

- 1H NMR : Expect aromatic proton signals at δ 7.41–7.46 ppm (bromophenyl ring) and δ 6.85–6.95 ppm (fluorophenoxy ring). Coupling constants (J) between F and adjacent protons (~8–10 Hz) confirm para-substitution .

- LRMS/HRMS : Molecular ion peaks at m/z 265 (M⁺ for C₁₂H₈BrFO) with isotopic patterns matching Br and F .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What challenges arise in Pd-catalyzed cross-coupling reactions involving this compound?

Advanced Research Question

- Halogen Selectivity : The bromine atom is more reactive than fluorine in cross-coupling, but the electron-withdrawing fluorophenoxy group may deactivate the aryl bromide, necessitating higher catalyst loading or elevated temperatures .

- Side Reactions : Competing protodebromination or homocoupling can occur. Mitigate by optimizing ligand choice (e.g., SPhos) and using degassed solvents .

Case Study : In Pd-catalyzed coupling with imidazoles, yields exceeded 90% when using Pd(OAc)₂/XPhos in toluene at 110°C .

How does the fluorophenoxy group influence reactivity in nucleophilic substitution?

Advanced Research Question

The 4-fluorophenoxy group is strongly electron-withdrawing (-I effect), activating the bromine for NAS. Comparative studies show:

- Reactivity Trend : this compound reacts faster in NAS than non-fluorinated analogs (e.g., 1-bromo-4-phenoxybenzene) due to enhanced electrophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution but may promote side reactions with strong nucleophiles (e.g., amines) .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question

- Antimalarial Drug Intermediates : Used to synthesize quinolone-diarylether hybrids, which show potent activity against Plasmodium falciparum .

- Enzyme Inhibitors : The bromine serves as a handle for introducing pharmacophores via cross-coupling, enabling SAR studies on kinase or protease targets .

What safety protocols are critical when handling this compound?

Basic Research Question

- Toxicity : Brominated aromatics are potential skin/eye irritants. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers away from light. Avoid contact with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

How can computational modeling predict reaction pathways for this compound?

Advanced Research Question

- DFT Calculations : Model transition states for Suzuki coupling or NAS to identify rate-determining steps. The fluorophenoxy group lowers the LUMO energy, facilitating nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) to optimize conditions .

What analytical methods quantify trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。